3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine
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Overview
Description
3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine is an organic compound characterized by the presence of a dichlorophenoxy group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine typically involves the reaction of 2,6-dichlorophenol with N,N-diethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dichlorophenoxy)-N-(3-methoxyphenyl)acetamide
- 2-(2,6-dichlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- 3-(2,6-dichlorophenoxy)piperidine
Uniqueness
3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine is unique due to its specific structural features, such as the dichlorophenoxy group and the diethylamino moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-3-16(4-2)9-6-10-17-13-11(14)7-5-8-12(13)15/h5,7-8H,3-4,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJMQPWTRNSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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